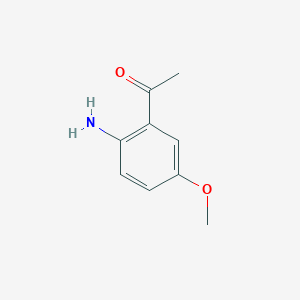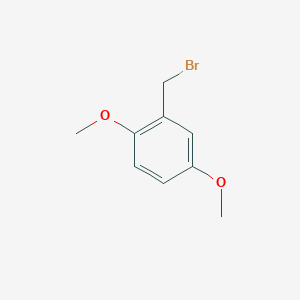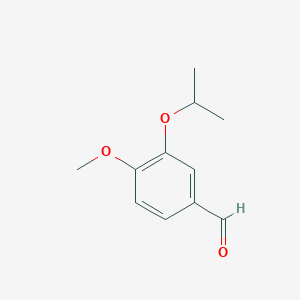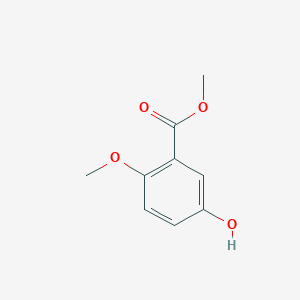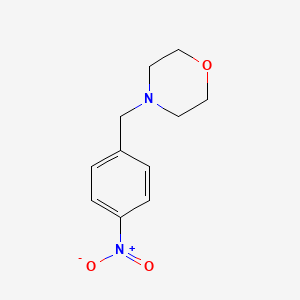
4-(4-Nitrobenzyl)morpholine
概要
説明
Synthesis Analysis
The synthesis of 4-(4-Nitrobenzyl)morpholine derivatives involves multiple steps, including nitration, alkylation, and functional group transformations. For example, the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a related compound, illustrates the complexity and efficiency of synthesizing such molecules. This process achieved over 98% enantiomeric excess, showcasing the precision in synthesizing specific morpholine derivatives (Kato et al., 1994).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including 4-(4-Nitrobenzyl)morpholine, is characterized by its morpholine ring and the presence of substituent groups, which influence its physical and chemical behavior. X-ray crystallography studies, such as those on morpholinium 2-chloro-4-nitrobenzoate, provide detailed insights into the compound's structure, showcasing how hydrogen bonding contributes to its stability (Ishida et al., 2001).
Chemical Reactions and Properties
4-(4-Nitrobenzyl)morpholine participates in various chemical reactions, including catalytic transformations and interactions with other molecules. Its reactivity can be attributed to the nitro and morpholine functional groups, which offer sites for nucleophilic attacks and facilitate the formation of hydrogen bonds. Studies on compounds like 4-nitrophenyl 3,5-dinitrobenzoate have demonstrated complex reaction mechanisms involving morpholine, highlighting the compound's chemical versatility (Um et al., 2015).
Physical Properties Analysis
The physical properties of 4-(4-Nitrobenzyl)morpholine, such as solubility, crystallinity, and thermal stability, are crucial for its application in various fields. Studies on related morpholine compounds have shown that factors like solubility in different solvents and thermal behavior significantly affect their practical use. For instance, the solubility and thermal stability of Morpholinium 2-chloro-4-nitrobenzoate have been thoroughly investigated, providing insights into the material's suitability for different applications (Karthick et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-(4-Nitrobenzyl)morpholine, including its reactivity, stability, and interactions with other chemical species, are pivotal in its application in synthesis and material science. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active compounds and materials with specific functionalities. Research on the synthesis and properties of related compounds, such as 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, underscores the importance of understanding these chemical properties for designing and synthesizing new molecules (Wang et al., 2016).
科学的研究の応用
Bioreductive Alkylation
- Nitrobenzyl derivatives as bioreductive alkylating agents : 4-(4-Nitrobenzyl)morpholine and related compounds were studied for their ability to undergo chemical and electrochemical reduction, leading to the formation of reactive intermediates capable of alkylation. This process highlights the potential of these compounds in bioreductive alkylation, a technique relevant in medicinal chemistry (Kirkpatrick, Johnson, & Sartorelli, 1986).
Crystallography and Molecular Docking
- Crystallographic analysis of arylmethyl compounds : A study involving crystallographic analysis of compounds similar to 4-(4-Nitrobenzyl)morpholine revealed insights into weak hydrogen bonds and the effects of various functional groups on intermolecular interactions. This research is significant in understanding the structural aspects of such compounds (Al-Mutairi et al., 2021).
Heterocyclic Synthesis
- Enaminonitriles in heterocyclic synthesis : Research on the synthesis of 1,3-Diaryl-4-aminopyrazole derivatives using 4-nitrobenzylcyanide and morpholine demonstrates the application of 4-(4-Nitrobenzyl)morpholine in the field of heterocyclic chemistry, contributing to the development of novel organic compounds (Medrasi, Al-Sheikh, & Salaheldin, 2013).
Therapeutic Potential
- Inhibition of nucleoside transport proteins : A study involving the synthesis of compounds related to 4-(4-Nitrobenzyl)morpholine highlighted their potential as inhibitors of nucleoside transport proteins, suggesting possible therapeutic applications in the treatment of diseases like cancer (Tromp et al., 2005).
Polymer Chemistry
- Smart morpholine-functional statistical copolymers : Research in polymer chemistry has explored the synthesis of morpholine-functional homopolymers and copolymers, which includes derivatives of 4-(4-Nitrobenzyl)morpholine. These studies are essential in developing materials with specific physical properties like thermo-responsiveness (Lessard, Savelyeva, & Maríc, 2012).
Structural Chemistry
- Nickel and zinc complexes with 4-(4-Nitrobenzyl)morpholine : Studies involving the formation of nickel and zinc complexes highlight the role of 4-(4-Nitrobenzyl)morpholine in the field of structural chemistry, contributing to the understanding of metal-ligand interactions and the formation of supramolecular structures (Chen et al., 2009).
Safety And Hazards
4-(4-Nitrobenzyl)morpholine is associated with several hazards. It can cause severe skin burns and eye damage . It is also harmful if inhaled or swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
4-[(4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTGXGBOYZAKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354811 | |
| Record name | 4-(4-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrobenzyl)morpholine | |
CAS RN |
6425-46-3 | |
| Record name | 4-(4-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


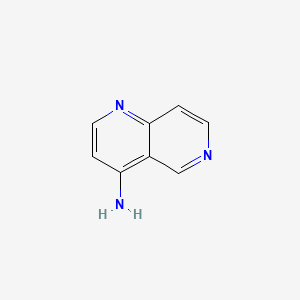
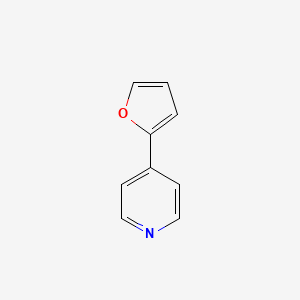
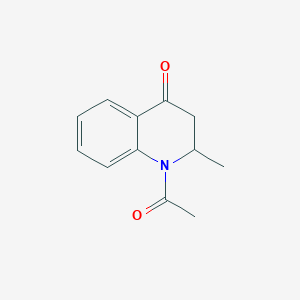
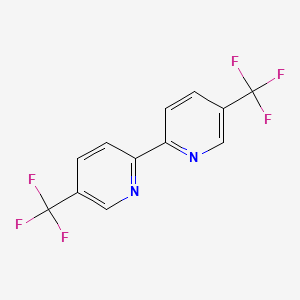
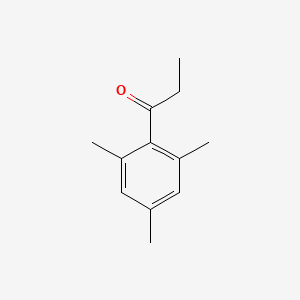
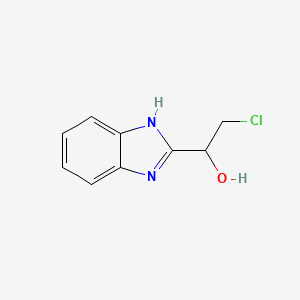
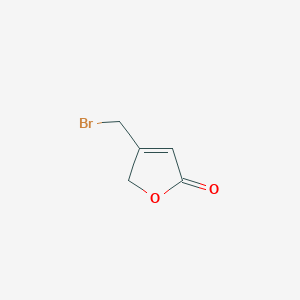
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

